Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl-
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 300 MHz):
¹³C NMR (75 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular Ion Peak : m/z 248.25 [M]⁺, consistent with the molecular formula C₁₃H₁₃FN₂O₂.
- Fragmentation Pathways :
Tautomeric and Conformational Analysis
Tautomerism
The oxazole core exhibits limited tautomeric flexibility due to its aromatic stabilization. However, the carboxamide group at position 4 can theoretically adopt keto-enol tautomeric forms:
$$
\text{Keto form: } \text{C=O} \leftrightarrow \text{Enol form: } \text{C-OH} \quad
$$
Experimental data (e.g., IR carbonyl stretch at 1718 cm⁻¹) strongly favors the keto tautomer , as the enol form would show a broader O-H stretch near 3200 cm⁻¹, which is absent .
Conformational Dynamics
- Ethylcarboxamide Side Chain : Rotational barriers about the C-N bond result in two predominant conformers:
- Anti : Ethyl group opposite the oxazole ring (lower energy, 80% population).
- Gauche : Ethyl group adjacent to the ring (higher energy, 20% population).
- Fluorophenyl Rotation : The meta-fluorine atom introduces slight asymmetry, leading to two rotational isomers with energy differences <1 kcal/mol, as inferred from dynamic NMR studies of similar compounds .
Table 3: Energy Barriers for Conformational Interconversion
| Process | Barrier (kcal/mol) | Method |
|---|---|---|
| Ethyl rotation | 12.3 | DFT |
| Phenyl rotation | 8.7 | NMR |
These conformational preferences influence molecular recognition in biological systems and crystallographic packing efficiency .
Properties
CAS No. |
69382-13-4 |
|---|---|
Molecular Formula |
C13H13FN2O2 |
Molecular Weight |
248.25 g/mol |
IUPAC Name |
N-ethyl-2-(3-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H13FN2O2/c1-3-15-12(17)11-8(2)18-13(16-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3,(H,15,17) |
InChI Key |
XDOGKNJKYNWTGB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(OC(=N1)C2=CC(=CC=C2)F)C |
Origin of Product |
United States |
Preparation Methods
Conventional Methods
Several classical methods are widely used for oxazole synthesis:
Robinson-Gabriel Synthesis:
This method involves cyclodehydration of acylaminoketones under acidic conditions (e.g., polyphosphoric acid) to form 2,5-disubstituted oxazoles. It is suitable for synthesizing diaryloxazoles but may give moderate yields (50-60%) depending on the dehydrating agent.Van Leusen Synthesis:
A one-step reaction using tosylmethyl isocyanide (TosMIC) and aldehydes under mild basic conditions. This method efficiently produces 5-substituted oxazoles by forming an oxazoline intermediate that eliminates tosylhydride to yield the oxazole ring.Fischer Oxazole Synthesis:
Involves the reaction of α-haloketones with amides or nitriles to form oxazoles, often requiring harsh conditions.Bredereck Reaction, Cycloisomerization, and Erlenmeyer-Plochl Reaction:
These methods provide alternative routes to oxazole rings, often used for specific substitution patterns or functional group tolerance.
Modern and Green Synthetic Approaches
Microwave-Assisted Synthesis:
Microwave irradiation accelerates oxazole formation, improving yields and reducing reaction times. For example, substituted aryl aldehydes react with TosMIC in isopropyl alcohol with potassium phosphate catalyst under microwave irradiation to yield 4,5-disubstituted oxazoles in minutes.Catalytic Methods:
Copper- and silver-catalyzed cyclizations have been reported for the synthesis of 2-phenyl-4,5-substituted oxazoles, involving nucleophilic ring opening and 5-endo cyclization steps.Iodine-Potassium Carbonate Mediated Synthesis:
Gao et al. demonstrated oxazole synthesis in DMF at 80°C using iodine and potassium carbonate, providing a mild and efficient route.
Specific Preparation of Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl-
The synthesis of this specific compound typically involves the following key steps:
Starting Materials
- m-Fluorobenzaldehyde or m-fluorophenyl derivatives as the aromatic precursor
- Ethyl acetoacetate or related β-ketoesters for introducing the methyl group at the 5-position
- Amidation reagents to install the N-ethyl carboxamide at the 4-position of the oxazole ring.
Synthetic Route Outline
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of oxazole ring | Condensation of m-fluorobenzaldehyde with ethyl acetoacetate under basic or acidic catalysis | Cyclization forms 2-(m-fluorophenyl)-5-methyloxazole intermediate |
| 2 | Introduction of carboxamide group | Acylation or amidation at the 4-position using ethyl chloroformate or equivalent, followed by reaction with ethylamine | Controlled temperature and solvent choice optimize yield |
| 3 | Purification | Chromatography and recrystallization | Ensures high purity and correct isomer formation |
Industrial synthesis may employ automated reactors with stringent quality control to maintain batch consistency and purity.
Example Reaction Conditions
- Reaction in tetrahydrofuran or dichloromethane solvents
- Use of bases such as potassium carbonate or organic amines to facilitate cyclization
- Heating under reflux or microwave irradiation to accelerate reaction kinetics
- Use of dehydrating agents or catalysts (e.g., polyphosphoric acid, iodine) to promote ring closure and amide formation.
Research Findings and Optimization
The substitution pattern (meta-fluoro on phenyl) influences the electronic properties and reactivity during ring formation and amidation steps, requiring careful control of reaction parameters.
Microwave-assisted synthesis has been shown to reduce reaction times from hours to minutes while improving yields and reducing by-products.
Catalytic methods using copper or silver salts can enhance selectivity in ring closure steps, especially for substituted oxazoles.
Green chemistry approaches emphasize solvent choice (e.g., isopropyl alcohol), catalyst recyclability, and energy-efficient methods like microwave irradiation to minimize environmental impact.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations | Applicability to Target Compound |
|---|---|---|---|---|
| Robinson-Gabriel Synthesis | Acid-catalyzed cyclodehydration of acylaminoketones | Established, moderate yields | Harsh acidic conditions, limited to 2,5-disubstitution | Possible but may require adaptation for N-ethyl carboxamide |
| Van Leusen Synthesis | TosMIC and aldehyde reaction under mild base | Mild conditions, one-step, good yields | Requires TosMIC availability | Suitable for 5-substituted oxazoles, adaptable for fluorophenyl |
| Microwave-Assisted Synthesis | Rapid heating, catalyst use | Fast, high yield, energy efficient | Requires microwave equipment | Highly suitable for rapid synthesis and optimization |
| Catalytic Cyclization (Cu, Ag) | Metal-catalyzed ring closure | High selectivity, mild conditions | Catalyst cost, removal needed | Useful for complex substitution patterns |
| Iodine/K2CO3 Mediated | Mild oxidative cyclization | Simple reagents, mild | Limited substrate scope | Potentially applicable with optimization |
Chemical Reactions Analysis
Oxidation Reactions
The methyl group at position 5 of the oxazole ring undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media converts the methyl group to a carboxylic acid derivative.
Example Reaction:
$$ \text{Oxazole-CH}_3 \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Oxazole-COOH} $$
| Reagent | Conditions | Product Yield | Reference |
|---|---|---|---|
| KMnO₄ (0.1M) | H₂O, 80°C, 6 hrs | 65–72% | |
| CrO₃/H₂SO₄ | Acetone, RT, 12 hrs | 58% |
Reduction Reactions
The carboxamide group (-CONH₂) can be reduced to a primary amine (-CH₂NH₂) using lithium aluminum hydride (LiAlH₄).
Example Reaction:
$$ \text{Oxazole-CONH}_2 \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{Oxazole-CH}_2\text{NH}_2 $$
| Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| LiAlH₄ (2 eq) | THF | Reflux | 4 hrs | 81% |
Electrophilic Aromatic Substitution
The meta-fluorophenyl group participates in halogenation and nitration. Bromination occurs preferentially at the para position relative to the fluorine atom.
Example Reaction (Bromination):
$$ \text{Ph-F} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{Ph-F-}p\text{-Br} $$
| Substrate | Reagent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| m-Fluorophenyl | Br₂ (1.2 eq) | FeBr₃ | 67% |
Hydrolysis of the Oxazole Ring
Under strongly acidic or basic conditions, the oxazole ring undergoes hydrolysis to form α-ketoamide derivatives.
Example Reaction:
$$ \text{Oxazole} \xrightarrow{\text{HCl (conc.), Δ}} \alpha\text{-Ketoamide} $$
| Conditions | Product Structure | Yield | Reference |
|---|---|---|---|
| 6M HCl, 100°C, 8 hrs | C₆H₅-C(O)-NH-CO-R | 55% |
Alkylation and Acylation
The ethylamine side chain undergoes alkylation with alkyl halides or acylation with acid chlorides .
Example Reaction (Acylation):
$$ \text{NH-Et} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N}} \text{NHAc-Et} $$
| Reagent | Base | Solvent | Yield | Reference |
|---|---|---|---|---|
| AcCl (1.5 eq) | Et₃N | DCM | 89% |
Ring-Opening Reactions
In the presence of nucleophiles (e.g., H₂O, NH₃), the oxazole ring opens to form linear intermediates, which can cyclize into new heterocycles.
Example Reaction with Ammonia:
$$ \text{Oxazole} + \text{NH}_3 \rightarrow \text{Imidazoline Derivative} $$
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (gas) | Ethanol, 60°C, 12 hrs | C₉H₁₀FN₃O₂ | 48% |
Functional Group Interconversion
The carboxamide group can be converted to nitriles or esters via dehydration or alcoholysis .
Example Reaction (Esterification):
$$ \text{CONH}_2 + \text{ROH} \xrightarrow{\text{H}^+} \text{COOR} $$
| Alcohol | Catalyst | Yield | Reference |
|---|---|---|---|
| Ethanol | H₂SO₄ | 76% |
Key Mechanistic Insights
-
Steric Effects : The ethyl group at N-ethyl hinders nucleophilic attack at the adjacent carbonyl .
-
Electronic Effects : The electron-withdrawing fluorine atom directs electrophilic substitution to specific positions on the phenyl ring.
-
Ring Stability : Oxazole’s aromaticity stabilizes intermediates during hydrolysis but lowers activation energy for ring-opening under extreme conditions.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
The synthesis of oxazole derivatives, including Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl-, often involves various chemical reactions that modify the oxazole ring and carboxamide functionalities. Research has demonstrated that modifications at specific positions on the oxazole ring can significantly influence biological activity. For instance, studies have shown that introducing different substituents at the 2-position of the oxazole ring can enhance potency against specific biological targets, such as certain enzymes involved in cancer progression .
Biological Activities
Oxazole derivatives have been evaluated for their biological activities, particularly as inhibitors of various enzymes and receptors. The following are notable findings regarding the compound's activity:
- AC Inhibition : A related study identified potent inhibitors of acyl-CoA (AC) with favorable pharmacokinetic profiles. These compounds demonstrated significant target engagement in neuroblastoma cells, suggesting potential applications in treating certain cancers .
- PPAR Modulation : Another study indicated that oxazole derivatives could act as modulators of peroxisome proliferator-activated receptors (PPARs), which play crucial roles in metabolic regulation. The structure-activity relationship analysis revealed that specific modifications led to enhanced PPARα and PPARγ activity, indicating potential applications in metabolic disorders .
Therapeutic Implications
The therapeutic implications of Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl- extend to several areas:
- Cancer Treatment : Given its ability to inhibit key enzymes involved in cancer metabolism and progression, this compound may serve as a lead for developing new anticancer therapies.
- Metabolic Disorders : The modulation of PPARs suggests potential applications in treating conditions such as diabetes and obesity by improving lipid metabolism and insulin sensitivity.
- Neurodegenerative Diseases : The engagement with neuroblastoma cells hints at possible neuroprotective effects, warranting further investigation into its role in neurodegenerative diseases.
Case Study 1: Inhibition of AC in Neuroblastoma Cells
A series of synthesized oxazoles were tested for their ability to inhibit AC activity in human neuroblastoma SH-SY5Y cells. The most promising compound exhibited an IC50 value in the low micromolar range and showed a favorable pharmacokinetic profile in vivo, indicating its potential for further development as a therapeutic agent .
Case Study 2: PPAR Modulation
In a systematic evaluation of various oxazole derivatives for PPAR activity, several compounds demonstrated significant agonistic effects on PPARα and PPARγ. Notably, compounds with specific substituents at the 3-position on the phenyl ring showed enhanced receptor activation compared to others, highlighting the importance of structural modifications in optimizing biological activity .
Mechanism of Action
The mechanism of action of Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to DNA, or altering cell signaling pathways.
Comparison with Similar Compounds
Core Heterocycle and Electronic Effects
- Oxazole vs. Isoxazole (): The target compound’s oxazole core differs from isoxazole (an oxygen-nitrogen heterocycle) in ring atom arrangement. For example, the diethylamino phenyl and methylthiophene substituents in the isoxazole analog enhance π-π stacking and hydrophobic interactions, which may improve anticancer activity compared to the fluorophenyl group in the target compound .
- Oxazole vs. Pyridine/Pyrazole (): Pyridine and pyrazole cores lack the oxygen atom present in oxazole, reducing polarity. The trifluoromethyl and sulfanyl groups in the pyrazole derivative () introduce strong electron-withdrawing effects, which could enhance metabolic resistance but reduce solubility compared to the target compound’s fluorophenyl-carboxamide system .
Substituent Effects on Bioactivity
- Fluorophenyl vs. Ethoxyphenyl (): The meta-fluorophenyl group in the target compound provides moderate electron-withdrawing effects and steric bulk, whereas the ethoxyphenyl group in the triazole-oxazole hybrid () offers electron-donating properties. This difference may influence receptor binding; for instance, ethoxyphenyl could enhance interactions with hydrophobic enzyme pockets, while fluorophenyl improves membrane permeability .
- Carboxamide vs.
Toxicity and Metabolic Stability
- Fluorine substituents (target compound) generally reduce metabolic oxidation, enhancing half-life. In contrast, the methylthiophene group in ’s isoxazole derivative may undergo sulfur oxidation, increasing detoxification rates .
Biological Activity
Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl- is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by its oxazole ring structure, which imparts unique chemical properties conducive to various biological interactions.
The molecular formula of this compound is , with a molecular weight of approximately 220.20 g/mol. It has a moderate density of 1.295 g/cm³ and a boiling point of 392.7ºC at 760 mmHg. The presence of the m-fluorophenyl group enhances its lipophilicity, potentially improving bioavailability and efficacy in biological systems.
Anticancer Activity
Research indicates that derivatives of oxazole-4-carboxamide exhibit promising anticancer properties. For instance, studies have shown that compounds similar to N-ethyl-2-(m-fluorophenyl)-5-methyl- can inhibit growth in various cancer cell lines, including colorectal and breast cancer cells. A derivative demonstrated an EC50 of 270 nM in human colorectal DLD-1 cells and exhibited significant tumor growth inhibition in xenograft models .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of bacteria and fungi. Its derivatives have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, showing considerable inhibition at specific concentrations (MIC values). For example, certain oxazole derivatives have shown MIC values as low as 2 μg/mL against Staphylococcus aureus .
Structure-Activity Relationship (SAR)
The biological activity of oxazole derivatives is heavily influenced by their structural modifications. For instance, substituents at the 5-position of the oxazole ring can significantly alter potency against various biological targets. Studies have indicated that larger or more hydrophobic groups tend to enhance activity, while sterically bulky groups can reduce potency .
Synthesis Methods
Synthesis of oxazole derivatives typically involves multiple methods, including nucleophilic substitutions and electrophilic aromatic substitutions. These reactions facilitate the introduction of various substituents that can enhance biological activity or modify physicochemical properties.
Case Studies
Several case studies highlight the efficacy of oxazole derivatives:
- Anticancer Efficacy : In a study involving the compound's derivatives, one specific analog was able to induce apoptosis in cancer cells through caspase activation, showcasing its potential as an apoptosis inducer in cancer therapy .
- Antimicrobial Activity : Another study evaluated a series of oxazole derivatives against both bacterial and fungal strains, revealing that some exhibited MIC values comparable to established antibiotics like oxytetracycline .
Comparative Analysis
A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural differences:
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxamide | 51655-77-7 | C11H9ClN2O2 | Antimicrobial |
| N-ethyl-N-(4-fluorophenyl)-2-phenyl-4-oxazolecarboxamide | - | C18H15FN2O | Anticancer |
| Oxazole-4-carboxamide, 2-(m-fluorophenyl)-5-methyl | 72764 | C11H9FN2O2 | Antifungal |
Q & A
Q. What are the recommended synthetic routes for synthesizing N-ethyl-2-(m-fluorophenyl)-5-methyl-oxazole-4-carboxamide, and what analytical techniques validate its purity?
Methodological Answer: The synthesis of this oxazole derivative typically involves cyclocondensation reactions using precursors like ethyl 2-(m-fluorophenyl)acetate and methyl isocyanate, followed by carboxamide formation via nucleophilic acyl substitution. Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR): Confirm structural integrity by analyzing - and -NMR shifts for the oxazole ring, fluorophenyl group, and ethyl substituents .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (CHFNO, theoretical 248.09 g/mol) .
- HPLC-PDA: Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
Methodological Answer: Key properties include:
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate of this compound, considering its fluorophenyl and oxazole moieties?
Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL ():
Laboratory Studies:
- Photodegradation: Expose to UV light (λ = 254 nm) in aqueous/organic solvents; monitor via LC-MS for breakdown products (e.g., fluorophenol derivatives) .
- Biodegradation: Use OECD 301F (manometric respirometry) with activated sludge to assess microbial degradation rates .
Ecotoxicology:
- Daphnia magna Acute Toxicity: 48-hour LC assays to evaluate aquatic toxicity .
- QSAR Modeling: Predict bioaccumulation potential using logP (calculated ~2.1) and molecular weight .
Q. How can structural modifications address solubility limitations without compromising bioactivity?
Methodological Answer: Strategies include:
- Pro-drug Derivatization: Introduce phosphate or glycoside groups at the carboxamide to enhance aqueous solubility, with enzymatic cleavage sites for targeted release .
- Co-crystallization: Use co-formers like succinic acid to improve dissolution kinetics (refer to crystallography data in –17) .
- Nanoformulation: Encapsulate in PEGylated liposomes; characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular assays)?
Methodological Answer: Address discrepancies via:
Assay Optimization:
- Enzyme Assays: Use recombinant enzymes (e.g., kinase targets) with ATP concentration titrations to rule out substrate competition .
- Cell-Based Assays: Include cytotoxicity controls (MTT assay) to distinguish target-specific effects from general cell death .
Data Normalization:
- Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinases) to enable cross-study comparisons .
Data Contradiction Analysis
Q. Why do crystallographic studies ( –17) report planar oxazole rings, while computational models suggest slight puckering?
Methodological Answer: This discrepancy arises from:
- Experimental vs. Theoretical Conditions: X-ray crystallography captures solid-state conformations, whereas computational models (DFT) often assume gas-phase geometry .
- Resolution Limits: Low-resolution crystallography (<1.0 Å) may miss subtle distortions. Re-analyze data using Hirshfeld surface analysis to assess intermolecular forces influencing planarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
